Crocin 2

Description

BenchChem offers high-quality Crocin 2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Crocin 2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C38H54O19 |

|---|---|

Molecular Weight |

814.8 g/mol |

IUPAC Name |

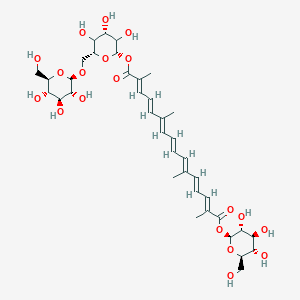

1-O-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 16-O-[(2S,4S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate |

InChI |

InChI=1S/C38H54O19/c1-18(11-7-13-20(3)34(50)56-37-32(48)29(45)26(42)23(16-40)54-37)9-5-6-10-19(2)12-8-14-21(4)35(51)57-38-33(49)30(46)27(43)24(55-38)17-52-36-31(47)28(44)25(41)22(15-39)53-36/h5-14,22-33,36-49H,15-17H2,1-4H3/b6-5+,11-7+,12-8+,18-9+,19-10+,20-13+,21-14+/t22-,23-,24-,25-,26-,27?,28+,29+,30+,31-,32-,33?,36-,37+,38+/m1/s1 |

InChI Key |

CZSBHMFVVLYIQQ-AKHSZGMMSA-N |

Isomeric SMILES |

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)O[C@H]1C([C@H](C([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)/C=C/C=C(\C)/C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)OC3C(C(C(C(O3)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Chemical Properties and Research Applications of Crocin 2: A Technical Guide

Content Type: Technical Guide / Whitepaper

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Subject: Crocin 2 (Trans-crocetin

Executive Summary & Chemical Identity[1][2][3][4]

Crocin 2 (also designated as Crocin II or Tricrocin ) is a specific hydrophilic carotenoid isomer derived primarily from Crocus sativus (saffron) and Gardenia jasminoides.[2][3] Unlike the crude "crocin" mixture often sold as a food colorant, research-grade Crocin 2 is a chemically distinct entity defined by a specific glycosylation pattern: the esterification of the dicarboxylic acid crocetin with one gentiobiose unit and one glucose unit.

Researchers must distinguish Crocin 2 from its analogs (Crocin 1, 3, and 4) to ensure reproducibility in pharmacological assays, particularly those measuring kinetic solubility or receptor binding affinities.[3]

Chemical Identity Table[1][2][3]

| Property | Specification |

| Common Name | Crocin 2 (Crocin II) |

| IUPAC Name | Trans-crocetin ( |

| Chemical Formula | |

| Molecular Weight | 814.83 g/mol |

| CAS Number | 55750-84-0 |

| Chromophore | Polyene chain (7 conjugated double bonds) |

| Absorbance Max ( | ~440 nm (in aqueous solution) |

| Solubility | High in Water, Methanol, DMSO; Insoluble in Hexane, Ether |

Physicochemical Profile & Stability

The utility of Crocin 2 in cellular assays is governed by its stability profile. Unlike lipophilic carotenoids (e.g.,

Stability Factors[2][7][8][9][10][11][12][13]

-

pH Sensitivity: Crocin 2 exhibits maximal stability at pH 5.0 .[4] Degradation kinetics follow a second-order reaction rate, accelerating significantly at pH < 3 (acid hydrolysis of glycosidic bonds) and pH > 8 (saponification).[1][2][3]

-

Thermal Degradation: Stable at 5°C and 20°C for extended periods if protected from light. At temperatures >80°C, rapid thermal degradation occurs.[1][5]

-

Photostability: Highly sensitive to UV and visible light. All experimental procedures must be conducted under low-light or amber-light conditions.[1][2][3]

Storage Protocol: Lyophilized powder should be stored at -20°C under argon or nitrogen. Stock solutions (in water or DMSO) should be prepared fresh or aliquoted and frozen at -80°C, avoiding repeated freeze-thaw cycles.[1][2][3]

Analytical Characterization & Extraction

For research requiring high purity (>98%), simple ethanolic extraction is often insufficient without subsequent chromatographic purification.[1][3] The following protocol outlines the separation of Crocin 2 from the dominant Crocin 1 isomer.

Protocol: HPLC-UV Quantification

Objective: To separate and quantify Crocin 2 in biological samples.

-

Column: C18 Reverse-Phase Column (e.g., Zorbax SB-C18, 4.6 × 250 mm, 5 µm).[1][2][3]

-

Mobile Phase:

-

Gradient Elution:

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis at 440 nm (specific for the crocin chromophore).[1][2][3]

-

Retention Order: Typically, Crocin 2 elutes after Crocin 1 (digentiobioside) and before Crocin 3 (diglucoside) due to intermediate polarity.[3]

Visualization: Extraction & Purification Workflow

Figure 1: Step-by-step workflow for isolating high-purity Crocin 2 from plant material.[1][2][3]

Biological Mechanisms & Signaling Pathways[1]

Crocin 2 is not merely a radical scavenger; it is a bioactive modulator of intracellular signaling. Upon ingestion, Crocin 2 is hydrolyzed in the intestine by

Key Pharmacological Actions[2][15][16]

-

Anti-Inflammatory: Inhibits the expression of iNOS and COX-2, reducing NO and PGE2 production in LPS-stimulated macrophages.[1][2]

-

Neuroprotection: Mitigates oxidative stress-induced apoptosis in PC12 cells and neurons.[1][2][3] It preserves mitochondrial membrane potential (

) and inhibits the release of cytochrome c. -

Antioxidant: Directly scavenges superoxide anions (

) and hydroxyl radicals (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Visualization: Anti-Inflammatory Signaling Pathway

Figure 2: Mechanistic pathway showing Crocin 2's dual role in inhibiting NF-κB-mediated inflammation and activating Nrf2-mediated antioxidant defense.[1][2][3]

References

-

PubChem. (2025).[1][3] Crocin 2 Compound Summary (CID 9940690).[1][2][3] National Library of Medicine. [Link][1][2][3]

-

Alavizadeh, S. H., & Hosseinzadeh, H. (2014).[1][3] Bioactivity assessment and toxicity of crocin: A comprehensive review. Food and Chemical Toxicology. [Link]

-

Kyriakoudi, A., et al. (2012).[1][3] Separation of crocins by HPLC-DAD and their quantification in saffron. Food Chemistry.[1] [Link][1][2][3][7]

-

Bachir-Bey, M., et al. (2025).[1][2][3][7] Study of the degradation kinetics of crocin during storage at different temperatures. Revue Roumaine de Chimie.[1] [Link]

Sources

- 1. Crocin 2 | C38H54O19 | CID 9940690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Crocin - Wikipedia [en.wikipedia.org]

- 3. Crocin 2 | C38H54O19 | CID 9940690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. chimie-biologie.ubm.ro [chimie-biologie.ubm.ro]

- 6. Development and Validation of HPLC Method for Determination of Crocetin, a constituent of Saffron, in Human Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide: Bioavailability and Metabolic Fate of Crocin 2

Executive Summary

Crocin 2 (All-trans-crocetin

Chemical Identity and Physicochemical Barriers

To understand the bioavailability challenges, we must first define the substrate. Crocin 2 differs from the more abundant Crocin 1 (digentiobioside) by its sugar profile.

| Parameter | Characteristic | Impact on Bioavailability |

| Chemical Name | Crocetin gentiobiosyl-glucosyl ester | Substrate specificity for hydrolases |

| Molecular Weight | ~828.9 g/mol | Too large for passive paracellular diffusion |

| LogP | Hydrophilic (Negative LogP) | Prevents transcellular diffusion through lipid bilayers |

| Solubility | High (Water soluble) | Excellent dissolution in GI fluids |

| Permeability | Class III (BCS Classification) | Rate-limiting step for absorption |

Critical Distinction: Unlike lipophilic carotenoids (e.g.,

Metabolic Pathway: The "Obligate Hydrolysis" Mechanism

The metabolism of Crocin 2 is not hepatic-centric but microbiome-centric .[1] Standard Phase I/II liver metabolism is secondary to the initial bacterial activation in the colon.

The Hydrolysis Cascade

Crocin 2 remains largely intact through the stomach and proximal small intestine. Upon reaching the ileum and colon, it encounters microbial

Pathway Logic:

-

Step 1 (Deglycosylation): Bacterial enzymes cleave the gentiobiose and glucose ester bonds.[2]

-

Step 2 (Liberation): Crocetin (aglycone) is released.[1]

-

Step 3 (Absorption): Lipophilic Crocetin passively diffuses through colonocytes.[1]

-

Step 4 (Systemic Phase II): Crocetin enters the portal vein, travels to the liver, and undergoes glucuronidation or oxidation.

Visualization of Metabolic Fate

The following diagram illustrates the critical role of the gut microbiome in converting the hydrophilic precursor (Crocin 2) into the absorbable aglycone (Crocetin).

Caption: Sequential hydrolysis of Crocin 2 by gut microbiota followed by passive absorption of Crocetin.[1]

Pharmacokinetic (PK) Profile

When analyzing PK data for Crocin 2, researchers often observe a "double peak" or delayed

Comparative PK Parameters (Rat Model)

Data synthesized from oral administration studies (e.g., 40-100 mg/kg).[1]

| Parameter | Parent Compound (Crocin 2) | Active Metabolite (Crocetin) | Interpretation |

| Undetectable / Trace | High (e.g., 2–5 | Parent drug is not absorbed intact.[1] | |

| N/A | 1.0 – 4.0 h | Delay reflects transit time to hydrolysis sites.[1] | |

| Negligible | High | Systemic exposure is driven by the metabolite.[1] | |

| Elimination | Fecal (as parent) | Renal/Biliary (as conjugates) | Unhydrolyzed Crocin is excreted unchanged.[1] |

The "Antibiotic Suppression" Validation

The most authoritative way to confirm the microbiome's role is the Antibiotic Suppression Assay .

-

Observation: In pseudo-germ-free rats (treated with broad-spectrum antibiotics), the plasma concentration of Crocetin drops by >90% after oral Crocin administration.[1]

Experimental Protocols

For researchers validating Crocin 2 metabolism, the following protocols provide self-validating systems.

Protocol A: In Vitro Fecal Incubation Assay

Objective: To quantify the hydrolysis rate of Crocin 2 by gut microbiota.

-

Preparation of Fecal Slurry:

-

Incubation:

-

Mix 100

L of Crocin 2 stock (1 mM) with 900 -

Incubate at 37°C under anaerobic conditions (

atmosphere).

-

-

Sampling:

-

Aliquot samples at 0, 0.5, 1, 2, 4, and 6 hours.

-

Quench: Immediately add 3 volumes of ice-cold Methanol/Acetonitrile (1:1) containing Internal Standard (e.g., Chloramphenicol).[1]

-

-

Analysis:

-

Vortex and centrifuge (10,000

g, 10 min). -

Analyze supernatant via HPLC-UV (440 nm) or LC-MS/MS.[1]

-

Success Metric: Disappearance of Crocin 2 peak must correlate stoichiometrically with the appearance of Crocetin.

-

Protocol B: Caco-2 Permeability with Hydrolysis Control

Objective: To demonstrate that Crocin 2 requires hydrolysis for transport.[1]

-

Cell Culture: Grow Caco-2 cells on Transwell inserts until TEER > 300

(approx. 21 days). -

Group 1 (Intact): Add Crocin 2 (50

M) to the Apical (AP) chamber.[1] -

Group 2 (Pre-hydrolyzed): Incubate Crocin 2 with

-glucosidase (from almonds or bacterial source) for 30 mins, then add to AP chamber. -

Transport Study:

-

Sample Basolateral (BL) chamber at 60 and 120 mins.[1]

-

-

Result Validation:

-

Group 1:

transport to BL side (Low -

Group 2: High accumulation of Crocetin in BL side (High

).[1]

-

Experimental Workflow Visualization

The following diagram outlines the logical flow for a comprehensive PK/Metabolism study.

Caption: Workflow comparing in vitro hydrolysis and in vivo antibiotic suppression to confirm metabolic mechanism.

Conclusion and Strategic Implications

For drug development professionals working with Crocin 2, the data dictates a clear strategy:

-

Formulation: Do not optimize for Crocin 2 permeability. Optimize for delivery to the colon or co-formulation with probiotics that possess high

-glucosidase activity.[1] -

Bioanalysis: Plasma assays must target Crocetin and its glucuronides, not the parent Crocin 2, which acts merely as the glycosidic carrier.

-

Therapeutic Window: Efficacy is dependent on the host's microbiome diversity. Inter-individual variability in clinical trials may stem from differences in gut flora composition.

References

-

Pharmacokinetic properties of crocin (crocetin digentiobiose ester) following oral administration in rats. Phytomedicine.

-

Effects of Intestinal Microbiota on Pharmacokinetics of Crocin and Crocetin in Male Sprague-Dawley Rats. International Journal of Molecular Sciences.

-

Sensitive analysis and simultaneous assessment of pharmacokinetic properties of crocin and crocetin after oral administration in rats. Journal of Chromatography B.

-

Intestinal Metabolism of Crocin and a Pharmacokinetics and Pharmacodynamics Study in the Chronic Social Defeat Stress Mouse Model. International Journal of Molecular Sciences.

-

New findings in the metabolism of the saffron apocarotenoids, crocins and crocetin, by the human gut microbiota. Food & Function.

Sources

Precision Modulation of Oxidative Stress: The Pharmacodynamics of Crocin II

Executive Summary: Beyond General Antioxidants

While "Crocin" (the crude mixture from Crocus sativus) is widely recognized for general radical scavenging, Crocin II (specifically the trans-crocetin (β-D-glucosyl)-(β-D-gentiobiosyl) ester) has emerged as a high-precision modulator of cellular redox signaling.[1][2] Unlike non-specific antioxidants that merely scavenge stoichiometric amounts of ROS, Crocin II acts as a signal amplifier , engaging the Nrf2/Keap1 axis and the MKK4-ferroptosis pathway to induce a sustained, catalytic upregulation of endogenous defense systems.

This guide delineates the specific molecular architecture of Crocin II, its distinct mechanistic targets (specifically MKK4 and GGTLC2), and provides validated protocols for assessing its efficacy in drug development pipelines.

Molecular Architecture & Structure-Activity Relationship (SAR)

To understand Crocin II's bioavailability, one must distinguish it from its analogs.[1] The "Crocin" family consists of crocetin esters with varying degrees of glycosylation.[3][4]

-

Crocin I (

-crocin): Bis-gentiobiosyl ester (Bulky, extremely hydrophilic).[1] -

Crocin II: Gentiobiosyl-glucosyl ester (Asymmetric, moderately hydrophilic).[1]

-

Crocetin: Aglycone (Hydrophobic).

Key Pharmacophore: The asymmetric glycosylation of Crocin II (one disaccharide, one monosaccharide) provides a unique amphiphilic balance. This structural nuance facilitates superior membrane interaction compared to the bulkier Crocin I, allowing for more efficient intracellular targeting of the MKK4 kinase pocket.

Table 1: Physicochemical Profile of Crocin II

| Parameter | Specification | Functional Implication |

| IUPAC Name | trans-crocetin (β-D-glucosyl)-(β-D-gentiobiosyl) ester | Specific isomer required for MKK4 binding.[1] |

| Formula | MW ~814.8 Da. | |

| Solubility | Water-soluble (Orange solution) | High bioavailability in aqueous media; no DMSO requirement for initial stock.[1] |

| Key Target | MKK4 (Mitogen-Activated Protein Kinase Kinase 4) | Direct inhibition of phosphorylation (p-MKK4).[1] |

| IC50 (NO Prod.) | 31.1 µM | Potent anti-inflammatory activity via iNOS suppression. |

Mechanistic Pathways: The Nrf2 & Ferroptosis Axis

Crocin II operates via two primary, interconnected axes: the Nrf2 Transcriptional Activation and the MKK4-Mediated Ferroptosis Inhibition .

The Nrf2/GGTLC2 Axis

Crocin II does not simply scavenge ROS; it forces the nucleus to produce antioxidant enzymes.

-

Cytosolic Release: Under basal conditions, Nrf2 is tethered to Keap1 and ubiquitinated. Crocin II induces a conformational change in Keap1 (likely via electrophilic modification of cysteine sensors), releasing Nrf2.

-

Nuclear Translocation: Free Nrf2 translocates to the nucleus.[3]

-

Promoter Binding: Nrf2 binds to Antioxidant Response Elements (ARE) and specifically the promoter region of GGTLC2 (Gamma-Glutamyltransferase Light Chain 2).

-

Transcription: Upregulation of HO-1, NQO1, and GPX4 (Glutathione Peroxidase 4).

The MKK4/Ferroptosis Axis (The Novel Target)

Recent data identifies MKK4 as a direct molecular target of Crocin II.

-

Mechanism: Crocin II binds directly to MKK4, inhibiting its phosphorylation.[5]

-

Downstream Effect: Inhibition of p-MKK4 prevents the suppression of Nrf2, creating a positive feedback loop that sustains high GPX4 levels.

-

Outcome: Prevention of lipid peroxidation and ferroptosis (iron-dependent cell death), a critical pathway in renal fibrosis and gastric cancer models.

Visualization: The Crocin II Signaling Cascade

Figure 1: Crocin II exerts a dual-mechanism effect: direct inhibition of MKK4 to prevent Nrf2 degradation, and modulation of Keap1 to promote Nrf2 nuclear translocation, culminating in anti-ferroptotic gene expression.

Experimental Validation Framework

To rigorously validate Crocin II activity, researchers should move beyond simple DPPH assays. The following protocols establish causality between Crocin II and the MKK4/Nrf2 axis.

Surface Plasmon Resonance (SPR) – Target Validation

Objective: Confirm direct physical binding between Crocin II and MKK4 protein.

-

Rationale: Proves Crocin II acts as a specific ligand rather than a generic antioxidant.

-

Protocol:

-

Chip Preparation: Immobilize recombinant human MKK4 protein onto a CM5 sensor chip using amine coupling.

-

Analyte Injection: Inject Crocin II at increasing concentrations (e.g., 6.25, 12.5, 25, 50 µM) in running buffer (PBS-P+).

-

Flow Rate: Maintain 30 µL/min to minimize mass transport limitations.

-

Analysis: Measure the Response Units (RU) to calculate the equilibrium dissociation constant (

). -

Control: Use Crocetin (aglycone) to determine if the glycosyl moiety is essential for binding affinity.

-

ChIP-qPCR – Transcriptional Verification

Objective: Quantify Nrf2 occupancy at the GGTLC2 promoter.

-

Rationale: Confirms that the observed antioxidant effect is genetically regulated.[3][6]

-

Protocol:

-

Treatment: Treat cells (e.g., HUVEC or gastric cancer lines) with Crocin II (IC50 concentration) for 24 hours.

-

Cross-linking: Fix chromatin with 1% formaldehyde for 10 min; quench with glycine.

-

Sonication: Shear DNA to 200–500 bp fragments.

-

Immunoprecipitation: Incubate with anti-Nrf2 antibody (ChIP-grade) overnight at 4°C.[1]

-

Purification: Elute DNA and reverse cross-links.

-

qPCR: Use primers specific to the GGTLC2 promoter region (containing ARE sequences).

-

Data Output: Express as % Input. A significant increase vs. IgG control confirms specific recruitment.

-

Crocin Bleaching Assay (CBA) – Kinetic Antioxidant Capacity

Objective: Measure the specific radical scavenging kinetics of the polyene backbone.

-

Rationale: More specific than DPPH for carotenoids; measures protection of the conjugated system.

-

Protocol:

-

Reaction Mix: Combine Crocin II working solution (diluted in PBS) with AAPH (peroxyl radical generator).

-

Monitoring: Immediately monitor absorbance decay at 440 nm (the

of Crocin) at 37°C. -

Quantification: Calculate the rate of bleaching (

). -

Comparison: Compare the bleaching rate in the presence/absence of a secondary antioxidant (e.g., Trolox) to determine synergistic potential.

-

Translational Perspective & Drug Development

Crocin II presents a distinct advantage in drug formulation due to its water solubility (unlike pure carotenoids) and defined molecular target (MKK4).

Therapeutic Windows

-

Renal Fibrosis: Crocin II attenuates fibrosis by blocking the MKK4-mediated ferroptosis pathway, preserving GPX4 activity.[1]

-

Gastric Cancer: Paradoxically, in some cancer contexts, Crocin II can promote ferroptosis in tumor cells via Nrf2 modulation of GGTLC2, suggesting a context-dependent "smart" pharmacology that warrants further investigation.[1]

Formulation Note

Crocin II is sensitive to thermal and photolytic degradation.

-

Storage: Lyophilized powder at -20°C, protected from light.

-

Vehicle: Dissolve in sterile water or PBS immediately prior to use. Avoid DMSO if possible to prevent solvent-interference in ROS assays.[1]

References

-

Crocin promotes ferroptosis in gastric cancer via the Nrf2/GGTLC2 pathway. Source:[6] Frontiers in Pharmacology / ResearchGate (2025).

-

Crocin Attenuates Nrf2/GPX4 Mediated Ferroptosis in Obstructive Nephropathy by Selectively Targeting MKK4. Source: PubMed / Wiley Online Library (2025).

-

Crocin 2 Chemical Structure and Properties (CID 9940690). Source: PubChem (National Institutes of Health).

-

Crocin Supplementation on Inflammation and Oxidative Stress: A Systematic Review and Meta-Analysis. Source: Phytotherapy Research (2024).[7]

-

Crocin Bleaching Assay Using Purified Di-gentiobiosyl Crocin. Source: Iranian Journal of Basic Medical Sciences (PMC).

Sources

- 1. Crocin 2 | C38H54O19 | CID 9940690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Crocin - Wikipedia [en.wikipedia.org]

- 5. Crocin Attenuates Nrf2/GPX4 Mediated Ferroptosis in Obstructive Nephropathy by Selectively Targeting MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Crocin Supplementation on Inflammation and Oxidative Stress: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Anti-inflammatory Pathways Modulated by Crocin

Executive Summary

Crocin, a water-soluble carotenoid pigment derived from the stigmas of Crocus sativus (saffron) and the fruit of Gardenia jasminoides, has garnered significant attention for its potent therapeutic properties, most notably its anti-inflammatory and antioxidant effects.[1][2] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the key molecular pathways through which crocin exerts its anti-inflammatory action. We will dissect the compound's influence on critical signaling cascades including Nuclear Factor-kappa B (NF-κB), Nuclear factor erythroid 2-related factor 2 (Nrf2), Janus kinase/signal transducer and activator of transcription (JAK/STAT), and the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome. The objective of this document is to furnish a detailed mechanistic understanding, supported by validated experimental protocols and data, to facilitate further research and development of crocin as a novel anti-inflammatory agent.

Part 1: Introduction to Crocin

Crocin is the primary chemical constituent responsible for the vibrant yellow-orange color of saffron.[2] As a hydrophilic carotenoid, its unique chemical structure underpins its biological activities, which have been extensively documented in both in vitro and in vivo studies.[3] Beyond its traditional use as a spice and coloring agent, modern scientific investigation has revealed a broad spectrum of pharmacological effects, including neuroprotective, anti-cancer, antioxidant, and profound anti-inflammatory properties.[1][3][4] This guide focuses on the latter, exploring the molecular intricacies of how crocin mitigates inflammatory responses at a cellular level.

Part 2: Core Anti-Inflammatory Signaling Pathways

Crocin's anti-inflammatory efficacy is not mediated by a single mechanism but rather through the modulation of a network of interconnected signaling pathways. This multi-targeted approach makes it a compelling candidate for complex inflammatory diseases.

2.1 The NF-κB Signaling Axis: A Primary Target of Crocin

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, acting as a master regulator of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[5] In its inactive state, NF-κB (typically a heterodimer of p50 and p65 subunits) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals (e.g., TNF-α or LPS), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This frees the NF-κB dimer to translocate to the nucleus, where it initiates the transcription of inflammatory genes.

Crocin has been shown to be a potent inhibitor of this pathway.[6][7] Mechanistic studies reveal that crocin treatment prevents the phosphorylation and subsequent degradation of IκBα.[8] This action effectively traps the NF-κB p65 subunit in the cytoplasm, preventing its nuclear translocation and subsequent gene transcription. The downstream consequence is a significant reduction in the production of key pro-inflammatory mediators including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[6][9][10]

2.2 The Nrf2/HO-1 Antioxidant Response Pathway

Inflammation and oxidative stress are inextricably linked. The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress.[5] Under basal conditions, Nrf2 is anchored in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like crocin, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including Heme Oxygenase-1 (HO-1).

Crocin is a potent activator of the Nrf2 pathway.[5][11] By promoting the nuclear translocation of Nrf2, crocin upregulates the expression of a suite of antioxidant and cytoprotective enzymes.[12] HO-1, a key downstream target, catabolizes heme into carbon monoxide, free iron, and biliverdin (which is rapidly converted to bilirubin), all of which have potent anti-inflammatory properties. This activation of the Nrf2/HO-1 axis helps to resolve inflammation by neutralizing reactive oxygen species (ROS) that can otherwise perpetuate the inflammatory cascade.[11][13]

2.3 The JAK/STAT Pathway: Modulating Cytokine Signaling

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade for a wide array of cytokines and growth factors, playing a key role in immunity and inflammation.[14][15] The binding of a cytokine to its receptor induces receptor dimerization, which brings associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. STATs are recruited, phosphorylated by JAKs, and then dimerize and translocate to the nucleus to regulate gene expression.[15]

Studies have demonstrated that crocin can directly interfere with this pathway by inhibiting the phosphorylation of key components, notably JAK2 and STAT3.[16][17] By downregulating the JAK/STAT pathway, crocin can blunt the cellular response to pro-inflammatory cytokines, thereby interrupting a positive feedback loop that sustains inflammation. This mechanism is particularly relevant in chronic inflammatory and autoimmune conditions where the JAK/STAT pathway is often hyperactivated.[14][18]

2.4 The NLRP3 Inflammasome: Attenuating Inflammatory Caspase Activation

The NLRP3 inflammasome is a multiprotein complex within the cytoplasm that plays a critical role in innate immunity by detecting pathogenic microorganisms and sterile stressors.[4] Its activation leads to the cleavage and activation of caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, secreted forms.[19] Activation is a two-step process: a "priming" signal (e.g., via NF-κB) upregulates the expression of NLRP3 and pro-IL-1β, and an "activation" signal (e.g., ATP, crystalline substances, mitochondrial ROS) triggers the assembly of the complex.

Crocin has been shown to effectively suppress the activation of the NLRP3 inflammasome.[20] A key mechanism is its ability to inhibit the production of mitochondrial reactive oxygen species (mtROS), a common trigger for NLRP3 activation.[21][22] By scavenging mtROS, crocin prevents the conformational changes in the NLRP3 protein required for its assembly and activation. This leads to reduced caspase-1 cleavage and a significant decrease in the secretion of the highly potent pro-inflammatory cytokines IL-1β and IL-18.[22]

Part 3: Experimental Validation Protocols

To rigorously investigate the anti-inflammatory effects of crocin, a series of validated in vitro experiments are essential. The causality behind these experimental choices is to first establish a safe and effective dose, then to quantify the functional outcome (cytokine reduction), and finally to confirm the modulation of the underlying protein pathways.

3.1 Pre-Clinical Assessment: Cell Viability and Dosing (MTT Assay)

-

Rationale: Before assessing anti-inflammatory activity, it is critical to determine the concentration range of crocin that is non-toxic to the selected cell line (e.g., macrophages like RAW 264.7 or microglial cells). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity, which serves as a proxy for cell viability.[23] This ensures that any observed reduction in inflammatory markers is due to specific pathway modulation, not cell death.[24][25]

-

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of crocin (e.g., 0, 5, 10, 20, 40, 80 µM) in complete culture medium.[25] Remove the old medium from the cells and add 100 µL of the crocin dilutions to the respective wells. Incubate for 24-48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control (0 µM crocin). Select the highest concentrations that show >90% viability for subsequent experiments.

-

3.2 Quantifying Cytokine Suppression: Enzyme-Linked Immunosorbent Assay (ELISA)

-

Rationale: ELISA is the gold standard for accurately quantifying specific protein concentrations, such as cytokines, in biological fluids.[26][27] A sandwich ELISA provides high specificity and sensitivity by using two antibodies that bind to different epitopes on the target cytokine.[28][29] This allows for precise measurement of crocin's ability to reduce the secretion of key pro-inflammatory cytokines like TNF-α and IL-6.[30]

-

Protocol (for TNF-α):

-

Plate Coating: Dilute the capture antibody (anti-TNF-α) in binding solution and add 100 µL to each well of a 96-well high-binding plate. Incubate overnight at 4°C.[28]

-

Blocking: Wash the plate three times with Wash Buffer (PBS with 0.05% Tween-20). Block non-specific binding sites by adding 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate. Add 100 µL of standards (recombinant TNF-α) and samples (cell culture supernatants from cells pre-treated with crocin and stimulated with LPS) to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate. Add 100 µL of the biotinylated detection antibody (anti-TNF-α-biotin) to each well. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate. Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well. Incubate for 30 minutes at room temperature in the dark.

-

Substrate Development: Wash the plate. Add 100 µL of TMB substrate solution to each well. Allow the color to develop for 15-30 minutes in the dark.

-

Reaction Stop: Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well.

-

Measurement: Read the absorbance at 450 nm.

-

Analysis: Generate a standard curve from the standards and use it to calculate the concentration of TNF-α in the samples.

-

3.3 Analyzing Protein-Level Pathway Modulation: Western Blotting

-

Rationale: To confirm that crocin's effects are mediated by the proposed signaling pathways, Western blotting is used to measure changes in the expression or phosphorylation status of key proteins. For example, a decrease in the ratio of phosphorylated p65 (p-p65) to total p65 indicates NF-κB inhibition. An increase in nuclear Nrf2 confirms its activation. This technique provides direct evidence of target engagement at the molecular level.

-

Protocol Workflow:

-

Cell Lysis & Protein Quantification: Treat cells with crocin and/or an inflammatory stimulus. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-p65, anti-Nrf2, anti-β-actin as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Use densitometry software to quantify the band intensity relative to the loading control.

-

Part 4: Data Synthesis and Interpretation

The anti-inflammatory effects of crocin have been quantified across numerous studies. The following table summarizes representative findings, demonstrating the compound's efficacy in reducing key inflammatory markers.

| Inflammatory Marker | Model System | Crocin Concentration/Dose | Observed Effect | Reference |

| TNF-α | LPS-stimulated BC cells | 20 µM | Significant reduction in protein levels | [31] |

| IL-1β | LPS-stimulated BC cells | 20 µM | Significant reduction in protein levels | [31] |

| IL-6 | Meta-analysis of RCTs | ≥ 30 mg/day | Significant reduction (SMD: -3.52) | [2] |

| NF-κB (p-p65) | Sepsis-induced mice | 50 mg/kg | Significant decrease in p-p65/p65 ratio | [8] |

| iNOS & COX-2 | HG-FFA-stimulated microglial cells | 1 µM | Notable decrease in protein expression | [10] |

| NLRP3 Inflammasome | STZ-induced diabetic rats | 50 mg/kg/day | Inhibition of NLRP3 inflammasome expression | [20] |

| Total Antioxidant Capacity | Meta-analysis of RCTs | Varies | Significant increase (SMD: 1.48) | [2] |

SMD: Standardized Mean Difference; RCTs: Randomized Clinical Trials; LPS: Lipopolysaccharide; STZ: Streptozotocin; HG-FFA: High Glucose-Free Fatty Acid.

Part 5: Conclusion and Future Directions

Crocin presents a compelling profile as a multi-target anti-inflammatory agent. Its ability to simultaneously inhibit pro-inflammatory cascades like NF-κB and JAK/STAT, suppress NLRP3 inflammasome activation, and bolster the body's own antioxidant defenses via the Nrf2 pathway highlights its therapeutic potential. This multifaceted mechanism suggests that crocin could be effective for a wide range of inflammatory conditions where complex pathology is involved.

For drug development professionals, crocin serves as a promising lead compound. Future research should focus on:

-

Pharmacokinetics and Bioavailability: Optimizing delivery systems to overcome challenges with solubility and metabolic stability.

-

Clinical Trials: Moving beyond pre-clinical models to well-designed randomized controlled trials to confirm efficacy and safety in human populations for specific inflammatory diseases.

-

Target Deconvolution: Further elucidating the direct molecular binding targets of crocin to refine our understanding of its mechanism of action.

By leveraging the foundational knowledge outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable natural compound.

References

-

The Protection of Crocin Against Ulcerative Colitis and Colorectal Cancer via Suppression of NF-κB-Mediated Inflammation. (2021). Frontiers in Pharmacology. [Link]

-

Protective role of crocin against sepsis-induced injury in the liver, kidney and lungs via inhibition of p38 MAPK/NF-κB and Bax/Bcl-2 signalling pathways. (2020). ResearchGate. [Link]

-

Crocin attenuates NF-κB-mediated inflammation and proliferation in breast cancer cells by down-regulating PRKCQ. (2022). PubMed. [Link]

-

Crocin from saffron ameliorates allergic airway inflammation through NF-κB, IL-17, and Nrf2/HO-1 signaling pathways in mice. (2024). National Institutes of Health (NIH). [Link]

-

Crocin Ameliorates Atopic Dermatitis Symptoms by down Regulation of Th2 Response via Blocking of NF-κB/STAT6 Signaling Pathways in Mice. (2018). MDPI. [Link]

-

Effect of Crocin From Saffron (Crocus sativus L.) Supplementation on Oxidant/Antioxidant Markers, Exercise Capacity, and Pulmonary Function Tests in COPD Patients: A Randomized, Double-Blind, Placebo-Controlled Trial. (2022). Frontiers in Nutrition. [Link]

-

An evaluation on potential anti-oxidant and anti-inflammatory effects of Crocin. (2022). PubMed. [Link]

-

Crocin exerts anti-tumor effect in colon cancer cells via repressing the JaK pathway. (2022). Spandidos Publications. [Link]

-

Crocin Inhibits Oxidative Stress and Pro-inflammatory Response of Microglial Cells Associated with Diabetic Retinopathy Through the Activation of PI3K/Akt Signaling Pathway. (2020). ResearchGate. [Link]

-

Neuroprotective Herbs Associated with Parkinson's and Alzheimer's Disease. (2024). MDPI. [Link]

-

Crocin promotes apoptosis of human skin cancer cells by inhibiting the JAK/STAT pathway. (2018). Spandidos Publications. [Link]

-

KEGG PATHWAY Database. (2025). Kanehisa Laboratories. [Link]

-

Main Molecular Factors and Pathways in the Anti-cancer Act of Crocin. (2023). Advances in Pharmacology and Therapeutics Journal. [Link]

-

Targeting Amyloid Beta Aggregation and Neuroinflammation in Alzheimer's Disease: Advances and Future Directions. (2024). MDPI. [Link]

-

Crocin Supplementation on Inflammation and Oxidative Stress: A Systematic Review and Meta-Analysis. (2024). PubMed. [Link]

-

Crocin inhibits the oxidative stress and pro-inflammatory response... (2020). ResearchGate. [Link]

-

Crocin has anti-inflammatory and protective effects in ischemia-reperfusion induced renal injuries. (2014). National Institutes of Health (NIH). [Link]

-

Antioxidant Properties of Crocin from Gardenia jasminoides Ellis and Study of the Reactions of Crocin with Linoleic Acid and Crocin with Oxygen. (2001). ACS Publications. [Link]

-

Cell viability assay of crocin-treated cells. (2022). ResearchGate. [Link]

-

Crocin Attenuates NLRP3 Inflammasome Activation by Inhibiting Mitochondrial Reactive Oxygen Species and Ameliorates Monosodium Urate-Induced Mouse Peritonitis. (2023). PubMed. [Link]

-

Crocin molecular signaling pathways at a glance: A comprehensive review. (2022). PubMed. [Link]

-

ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH. (2011). National Institutes of Health (NIH). [Link]

-

Crocin Attenuates Nrf2/GPX4 Mediated Ferroptosis in Obstructive Nephropathy by Selectively Targeting MKK4. (2025). PubMed. [Link]

-

Functional Mechanisms of Dietary Crocin Protection in Cardiovascular Models under Oxidative Stress. (2024). National Institutes of Health (NIH). [Link]

-

Crocin Protects Against Retinal Ischemia–Reperfusion Injury via Regulating Sirt6-Mediated Nrf2/HO-1 Pathway in Rats. (2024). IOVS. [Link]

-

Crocin Attenuates NLRP3 Inflammasome Activation by Inhibiting Mitochondrial Reactive Oxygen Species and Ameliorates Monosodium Urate-Induced Mouse Peritonitis. (2023). MDPI. [Link]

-

Ameliorative effects of crocin on the inflammation and oxidative stress-induced kidney damages by experimental periodontitis in rat. (2020). National Institutes of Health (NIH). [Link]

-

Crocin protects against endoplasmic reticulum stress-related tubular injury in diabetic nephropathy via the activation of the PI3K/AKT/Nrf2 pathway. (2022). National Institutes of Health (NIH). [Link]

-

Crocin alleviates the inflammation and oxidative stress responses associated with diabetic nephropathy in rats via NLRP3 inflammasomes. (2021). PubMed. [Link]

-

Phytochemicals Targeting JAK–STAT Pathways in Inflammatory Bowel Disease: Insights from Animal Models. (2021). MDPI. [Link]

-

Effects of crocin on cell viability. (2023). ResearchGate. [Link]

-

The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. (2021). Frontiers in Immunology. [Link]

-

JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. (2023). Frontiers in Immunology. [Link]

-

Ameliorative effects of crocin on the inflammation and oxidative stress-induced kidney damage by experimental periodontitis in rats. (2020). ResearchGate. [Link]

-

Inflammatory Cytokine ELISA Kits. (n.d.). Cusabio. [Link]

-

Evaluation of apoptotic effect of crocin, cisplatin, and their combination in human oral squamous cell carcinoma cell line HN5. (2021). National Institutes of Health (NIH). [Link]

-

Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. (2018). Jove. [Link]

Sources

- 1. An evaluation on potential anti-oxidant and anti-inflammatory effects of Crocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crocin Supplementation on Inflammation and Oxidative Stress: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crocin molecular signaling pathways at a glance: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting Amyloid Beta Aggregation and Neuroinflammation in Alzheimer’s Disease: Advances and Future Directions | MDPI [mdpi.com]

- 5. Crocin from saffron ameliorates allergic airway inflammation through NF-κB, IL-17, and Nrf2/HO-1 signaling pathways in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Protection of Crocin Against Ulcerative Colitis and Colorectal Cancer via Suppression of NF-κB-Mediated Inflammation [frontiersin.org]

- 7. Frontiers | Effect of Crocin From Saffron (Crocus sativus L.) Supplementation on Oxidant/Antioxidant Markers, Exercise Capacity, and Pulmonary Function Tests in COPD Patients: A Randomized, Double-Blind, Placebo-Controlled Trial [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. Crocin protects against endoplasmic reticulum stress-related tubular injury in diabetic nephropathy via the activation of the PI3K/AKT/Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Phytochemicals Targeting JAK–STAT Pathways in Inflammatory Bowel Disease: Insights from Animal Models [mdpi.com]

- 15. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 16. Crocin exerts anti-tumor effect in colon cancer cells via repressing the JaK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Crocin promotes apoptosis of human skin cancer cells by inhibiting the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aptjournal.ssu.ac.ir [aptjournal.ssu.ac.ir]

- 19. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 20. Crocin alleviates the inflammation and oxidative stress responses associated with diabetic nephropathy in rats via NLRP3 inflammasomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Crocin Attenuates NLRP3 Inflammasome Activation by Inhibiting Mitochondrial Reactive Oxygen Species and Ameliorates Monosodium Urate-Induced Mouse Peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Evaluation of apoptotic effect of crocin, cisplatin, and their combination in human oral squamous cell carcinoma cell line HN5 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Cytokine ELISA Kits for Quantifying Cytokine Release: R&D Systems [rndsystems.com]

- 28. Cytokine Elisa [bdbiosciences.com]

- 29. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]

- 30. cusabio.com [cusabio.com]

- 31. Crocin attenuates NF-κB-mediated inflammation and proliferation in breast cancer cells by down-regulating PRKCQ - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility & Stability of Crocin 2 in Laboratory Workflows

Executive Summary

Crocin 2 (also designated as Crocin II) is a hydrophilic carotenoid ester critical to the pharmacological profile of Crocus sativus (saffron) and Gardenia jasminoides. Unlike the lipophilic parent compound crocetin, Crocin 2 possesses significant water solubility due to its specific glycosylation pattern: one gentiobiose moiety and one glucose moiety attached to the crocetin backbone.

This guide addresses the physicochemical behavior of Crocin 2, providing validated protocols for solubilization, storage, and experimental handling. The core directive for researchers is to leverage binary solvent systems (e.g., Ethanol:Water 80:20) for extraction and DMSO for stable stock preparation, while strictly maintaining a pH environment between 5.0 and 7.0 to prevent hydrolysis.

Chemical Identity & Physicochemical Properties

To ensure reproducibility, it is vital to distinguish Crocin 2 from other crocins (I, III, IV) often present in "total crocin" mixtures.

| Property | Specification |

| Common Name | Crocin 2 (or Crocin II) |

| Chemical Name | trans-crocetin (β-D-gentiobiosyl)-(β-D-glucosyl) ester |

| CAS Number | 55750-84-0 |

| Molecular Formula | C₃₈H₅₄O₁₉ |

| Molecular Weight | ~814.83 g/mol |

| Glycosylation | Triglucoside : 3 Glucose units total (1 Gentiobiose + 1 Glucose) |

| Polarity | High (Amphiphilic, dominant hydrophilic character) |

| HPLC Elution (C18) | Elutes after Crocin 1 (4 sugars) and before Crocin 3 (2 sugars) in Reverse Phase. |

Solubility Profile in Common Solvents

The solubility of Crocin 2 is dictated by the competition between its hydrophobic polyene chain and its hydrophilic sugar esters.

Quantitative & Qualitative Data

| Solvent | Solubility Rating | Est. Saturation Limit | Application Notes |

| Water (ddH₂O) | Freely Soluble | > 10 mg/mL | Ideal for acute biological assays. Warning: Unstable in aqueous solution >24h (hydrolysis). |

| DMSO | Soluble | ~ 10–12 mg/mL (10 mM) | Recommended for Stock Solutions. Stable at -20°C. |

| Ethanol (100%) | Sparingly Soluble | < 1 mg/mL | Inefficient for dissolution. Causes precipitation of sugars. |

| Ethanol (80%) | Soluble | High (Extraction grade) | Best for Extraction. The 20% water disrupts the crystal lattice, allowing the ethanol to solvate the polyene chain. |

| Methanol | Slightly Soluble | Low | Requires sonication.[1][2] Methanol/Water (50:50) is preferred for HPLC mobile phases. |

| Pyridine | Soluble | Moderate | Used historically for derivatization; rarely used in modern bio-assays. |

| Chloroform/Hexane | Insoluble | Negligible | Useful for washing crude extracts to remove lipophilic impurities (e.g., zeaxanthin, lipids). |

Mechanistic Insight: The "80% Rule"

Researchers often fail to dissolve Crocin 2 in pure ethanol, assuming it acts like other carotenoids. Crocin 2 requires water to hydrate the hydrogen-bonding network of the three glucose units.

-

Pure Ethanol: The sugar moieties aggregate, preventing solvation.

-

80% Ethanol: Water solvates the sugars; Ethanol solvates the crocetin backbone. This "co-solvency" effect is the basis for the standard crystallization purification method.

Stability & Degradation Kinetics

Crocin 2 is an ester; it is susceptible to hydrolysis (losing sugars to become crocetin) and thermal degradation.

-

pH Sensitivity:

-

Optimum: pH 5.0 – 7.0 (Phosphate or Citrate buffers).

-

Danger Zone: pH < 3.0 (Acid hydrolysis of glycosidic bonds) and pH > 9.0 (Saponification of ester bonds).

-

-

Photostability: Highly photosensitive. All handling must occur under yellow light or in amber vessels.

-

Thermostability: Follows second-order degradation kinetics.[3][4] Half-life decreases significantly > 20°C.[4]

Degradation Pathway Visualization

Figure 1: Degradation pathway of Crocin 2.[2] Hydrolysis leads to the precipitation of insoluble Crocetin.

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (Standard)

Purpose: Create a stable stock for cell culture or enzymatic assays. Solvent: DMSO (Dimethyl Sulfoxide).[5]

-

Calculate: For 1 mL of 10 mM stock, weigh 8.15 mg of Crocin 2 powder.

-

Equilibrate: Allow the vial to warm to room temperature before opening to prevent water condensation (Crocin is hygroscopic).

-

Dissolve: Add 1 mL of sterile DMSO . Vortex gently for 30 seconds.

-

Note: If undissolved particles remain, warm to 37°C for maximum 2 minutes. Do not sonicate extensively (heat generation).

-

-

Aliquot: Dispense into 50 µL aliquots in amber microtubes.

-

Storage: Store at -20°C or -80°C . Stable for 3 months. Avoid repeated freeze-thaw cycles.

Protocol B: Purification via Crystallization (The "Ethanol Wash")

Purpose: Purify Crocin 2 from crude extracts or remove hydrolyzed crocetin. Principle: Solubility differential in temperature-modulated 80% Ethanol.

-

Dissolution: Dissolve crude crocin mixture in 80% Ethanol at room temperature (approx. 25°C).

-

Filtration: Filter through a 0.45 µm PTFE membrane to remove insoluble impurities (polysaccharides/proteins).

-

Crystallization: Place the filtrate at -5°C for 24–48 hours.

-

Collection: Centrifuge at 10,000 x g for 10 min at 4°C. Discard supernatant.

-

Drying: Dry the pellet under vacuum or nitrogen stream.

Workflow Decision Tree: Solvent Selection

Figure 2: Decision matrix for selecting the appropriate solvent system based on experimental intent.

References

-

Hadizadeh, F. et al. (2010). Extraction and purification of crocin from saffron stigmas employing a simple and efficient crystallization method. Pakistan Journal of Biological Sciences. Link

-

PubChem. (2025). Crocin 2 Compound Summary (CID 9940690). National Library of Medicine. Link

-

Bachir-Bey, M. et al. (2025). Study of the degradation kinetics of crocin during storage at different temperatures: effect of pH variation and the use of preservatives. Revue Roumaine de Chimie. Link

-

ChemFaces. (2024). Crocin II Datasheet and Solvent Recommendations. Link

- Kyriakoudi, A. et al. (2012). Fluorescence spectroscopic study of the interaction of saffron bioactive constituents with DNA. Journal of Agricultural and Food Chemistry. (Context on stability and interaction).

Sources

- 1. Crocin CAS#: 42553-65-1 [m.chemicalbook.com]

- 2. Synthesis of Crocin I and Crocin II by Multigene Stacking in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. CN103665060A - Separation and purification method of crocin I monomer and crocin II monomer - Google Patents [patents.google.com]

Technical Guide: Stability Profiling of Crocin 2 in Aqueous Solution

Executive Summary & Molecular Identity[1][2]

This guide provides a rigorous technical analysis of the stability profile of Crocin 2 (also designated as trans-crocin-3 or crocetin gentiobiosylglucosyl ester).[1][2] Unlike the more abundant Crocin 1 (digentiobioside), Crocin 2 possesses an asymmetric glycosylation pattern, rendering its hydrolysis kinetics and solubility profile distinct.

Stability in solution is the critical quality attribute (CQA) for Crocin 2 formulations. This molecule exhibits high sensitivity to photolytic degradation (isomerization) and hydrolytic cleavage (pH-dependent), with thermal stress acting as a kinetic accelerator.[1][2]

Molecular Baseline

| Property | Specification |

| Common Name | Crocin 2 (Crocin II) |

| Chemical Name | trans-Crocetin |

| Formula | |

| Molecular Weight | ~814.8 g/mol |

| Chromophore | Polyene chain (7 conjugated double bonds) |

| Solubility | Highly water-soluble (amphiphilic glycoside) |

| Key Vulnerability | Ester linkage hydrolysis; Polyene oxidation; cis/trans isomerization |

Mechanisms of Degradation[4][5][6][7][8][9]

Understanding the causality of degradation is prerequisite to stabilization. Crocin 2 degradation in aqueous solution does not follow a single pathway but rather a matrix of competing reactions.

Hydrolytic Degradation (pH-Driven)

Crocin 2 contains two distinct ester linkages: one connecting the crocetin backbone to a gentiobiose (disaccharide) and the other to a glucose (monosaccharide).[1][2][3]

-

Acidic Conditions (pH < 4): Proton-catalyzed hydrolysis cleaves the glycosidic ester bonds.[1][2] The gentiobiose moiety may also undergo internal glycosidic cleavage.[2]

-

Alkaline Conditions (pH > 7): Saponification occurs rapidly, stripping the sugar moieties to yield free crocetin (insoluble in water) and causing a bathochromic shift or precipitation.

-

Optimal Window: Experimental data isolates pH 5.0–5.5 as the thermodynamic stability well, minimizing both protonation and hydroxyl attack.

Photolysis & Isomerization

Upon exposure to UV-Vis light (specifically ~440 nm), the all-trans polyene chain absorbs energy, facilitating rotation around double bonds.[1][2]

-

Mechanism: trans-Crocin 2

cis-Crocin 2 (specifically 13-cis isomer).[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Impact: The cis isomer has lower color intensity (hypochromic effect) and different pharmacological potency. Continued exposure leads to photobleaching (oxidative cleavage of the polyene chain).

Thermal Kinetics

In dilute aqueous solutions, Crocin 2 degradation typically follows pseudo-first-order kinetics , described by the Arrhenius equation.[1][2] However, in concentrated extracts or specific buffer systems, second-order kinetics have been reported due to bimolecular oxidative processes.[1][2]

Visualization: Degradation Pathways

The following diagram maps the degradation cascade of Crocin 2.

Figure 1: Mechanistic degradation pathways of Crocin 2 showing competing hydrolytic and photolytic routes.[1][2]

Experimental Protocols: Stability Profiling

To validate Crocin 2 stability, a self-validating experimental design utilizing HPLC-DAD is required.[1][2] Do not rely on simple spectrophotometry (UV-Vis) alone, as it cannot distinguish between trans and cis isomers effectively.[1][2]

Materials & Buffer Preparation[1][2]

-

Stock Solution: Dissolve pure Crocin 2 (1 mg/mL) in Milli-Q water.

-

Buffers:

-

Vessels: Amber borosilicate glass vials (to exclude light) vs. Clear glass (for photostability testing).

Method: HPLC-DAD Quantification[1][2]

-

Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 5 µm, 4.6 x 250 mm).[1][2]

-

Mobile Phase:

-

Detection: 440 nm (Crocin max) and 250 nm (General impurities).[1][2]

-

Flow Rate: 1.0 mL/min.[2]

-

Temperature: 25°C.

Stress Testing Workflow

The following workflow ensures comprehensive data generation for regulatory filing or formulation development.

Figure 2: Step-by-step stability testing workflow for kinetic profiling.

Kinetic Data & Stability Analysis

The following data summarizes the degradation kinetics of Crocin in aqueous solution. Note that while specific values vary by extract purity, the relative stability trends are constant for Crocin 2.

Half-Life ( ) Summary

Degradation follows pseudo-first-order kinetics (

| Condition | Temperature | pH 2.0 (Acid) | pH 5.0 (Optimal) | pH 8.0 (Alkaline) |

| Refrigerated | 5°C | ~2.5 days | > 260 days | ~7 days |

| Room Temp | 20°C | ~1.9 days | ~140 days | ~5 days |

| Accelerated | 35°C | < 1 day | ~25 days | < 2 days |

Data synthesized from comparative kinetic studies on crocin esters [1][2].

Key Findings

-

The pH 5 Anomaly: Crocin 2 is significantly more stable at pH 5 than at neutral pH 7. This is counter-intuitive for many glycosides but is attributed to the specific pKa of the polyene system and the stability of the ester bond in weakly acidic environments.

-

Thermal Sensitivity: The reaction rate (

) roughly doubles for every 10°C increase, strictly adhering to Arrhenius behavior. -

Light Impact: Exposure to ambient laboratory light can reduce

by 50-80% compared to dark controls, primarily driving isomerization which complicates HPLC integration (splitting peaks).[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Stabilization Strategies

For drug development or functional formulation, the following stabilization protocols are recommended based on the kinetic data.

Formulation Buffer System

Do not use unbuffered water. The pH of unbuffered water can drift due to CO2 absorption (becoming acidic) or glass leaching (becoming alkaline).

-

Recommendation: Use a Citrate-Phosphate buffer adjusted to pH 5.0 .[1][2]

-

Justification: Citrate acts as a weak chelator (sequestering trace metals that catalyze oxidation) and maintains the pH in the maximal stability window.

Antioxidant Synergies

Oxidative bleaching is a secondary degradation pathway.[2]

-

Ascorbic Acid (Vitamin C): Highly effective.[1][2] Studies show it can extend

at 20°C from ~6 days (in water) to >140 days [2].[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Caution with EDTA: While EDTA chelates metals, some studies suggest it may destabilize crocins in certain pH environments compared to Ascorbic acid alone.

Storage & Handling[1]

-

Lyophilization: For long-term storage, Crocin 2 should be lyophilized (freeze-dried) and stored at -20°C.

-

In Solution: Store at 4°C in amber glass. Headspace should be purged with Nitrogen (

) to remove oxygen.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

References

-

BenchChem. (2025).[2][3][5] Application Notes and Protocols for Crocin 2 as a Natural Food Colorant. Retrieved from [1][2]

-

Revue Roumaine de Chimie. (2025).[2] Study of the Degradation Kinetics of Crocin During Storage at Different Temperatures: Effect of pH Variation and the Use of Preservatives. Retrieved from

-

PubChem. (2025).[2] Crocin 2 Compound Summary (CID 9940690).[2] National Library of Medicine. Retrieved from [1][2]

-

ResearchGate. (2024).[2][6] Optimizing the aqueous extraction of crocin from saffron and modeling the kinetics of its degradation. Retrieved from

Sources

Advanced In Vivo Modeling of Crocin II: Pharmacodynamics and Efficacy Protocols

Executive Summary

Crocin II (Crocetin gentiobiosylglucosyl ester;

This technical guide provides a rigorous framework for evaluating Crocin II efficacy in vivo. It moves beyond generic protocols to address the specific physicochemical challenges of this compound—namely its hydrolytic instability, low oral bioavailability, and requirement for metabolic conversion to crocetin for blood-brain barrier (BBB) penetration.[1]

Part 1: Chemical Identity & Pharmacokinetic Pre-requisites[1]

Before initiating in vivo models, researchers must validate the test article. Generic "Crocin" is often a mix of isomers. High-fidelity studies require isolated Crocin II.[1][4]

Chemical Specification

-

IUPAC Name:

-D-gentiobiosyl -

Molecular Weight: ~814.82 g/mol

-

Solubility: Highly water-soluble (hydrophilic), unlike its aglycone crocetin.[1][4]

-

Critical Handling: Photosensitive and thermally unstable. All formulations must be prepared fresh in amber glass under dim light.

The Bioavailability Paradox (Route of Administration)

Crocin II is a glycoside.[1][2] It does not cross the BBB intact in significant quantities.

-

Oral Gavage (PO): Relies on hydrolysis by intestinal microbiota (beta-glucosidases) to release Crocetin , which is then absorbed and active.[1] This route tests the "prodrug" capacity.

-

Intraperitoneal (IP): Bypasses first-pass intestinal hydrolysis.[1][4] While often used, high doses can lead to peritoneal irritation. Efficacy via IP suggests either rapid systemic hydrolysis or a peripheral mechanism of action (e.g., anti-inflammatory signaling at the BBB interface).[1]

Recommendation: For CNS models, compare PO vs. IP to distinguish between systemic metabolic activation and direct peripheral signaling.

Part 2: Neurodegenerative Models (Alzheimer’s & Ischemia)[1]

Crocin II is most renowned for its neuroprotective properties, mediated via the PI3K/Akt/mTOR and Nrf2 pathways.

Model A: A Induced Alzheimer’s Disease (Mice)

This model mimics the amyloid plaque pathology and cholinergic deficit.[1]

Protocol Workflow:

-

Subject: Male C57BL/6 mice (8-10 weeks).

-

Stereotaxic Surgery (Day 0):

-

Treatment Regimen (Day 1 - Day 21):

-

Readouts:

Model B: MCAO (Middle Cerebral Artery Occlusion) for Ischemia

Validates efficacy in acute oxidative stress and reperfusion injury.

Key Endpoint: Infarct volume reduction (TTC staining) and Neurological Severity Score (NSS). Mechanism Validation: Western blot for LC3-II/I and Beclin-1 to assess autophagy regulation, a specific target of Crocin II.[4]

Part 3: Cardiovascular & Metabolic Efficacy[1]

Chronic Heart Failure (CHF) / Hypertrophy Model

Crocin II attenuates cardiomyocyte apoptosis via SERCA2a upregulation.[1]

Protocol:

-

Induction: Abdominal Aorta Constriction (AAC) in SD rats.

-

Dosing: Start treatment 4 weeks post-surgery (established hypertrophy).

-

Dose: 50 mg/kg/day PO for 4 weeks.

-

-

Validation:

-

Echocardiography: Measure LVEF (Left Ventricular Ejection Fraction) and FS (Fractional Shortening).[1]

-

Molecular: RT-PCR for ANP and BNP (hypertrophy markers).

-

Part 4: Mechanistic Visualization

The following diagrams illustrate the critical pathways and experimental logic for Crocin II.

Pharmacokinetics & Metabolic Activation

Crocin II acts primarily as a delivery system for Crocetin in CNS disorders.

Figure 1: Pharmacokinetic trajectory of Crocin II.[1][4] Note that oral efficacy in CNS models is dependent on the conversion to Crocetin.

Molecular Mechanism of Action (Neuroprotection)

Crocin II functions as a pleiotropic modulator, not just a ROS scavenger.[1]

Figure 2: Signal transduction pathways.[1][4] Crocin II exerts neuroprotection by activating the PI3K/Akt axis, leading to Nrf2 nuclear translocation and Bcl-2 upregulation.

Part 5: Summary of Experimental Parameters

To ensure reproducibility, adhere to the parameters summarized below.

| Parameter | Specification | Rationale |

| Vehicle | Saline or PBS (pH 7.[1][4]4) | Crocin II is water-soluble.[1][4] Avoid DMSO if possible to prevent confounding neurotoxicity. |

| Dose Range | 10 – 100 mg/kg | 10 mg/kg: Low dose (often ineffective in acute models).[1] 50-100 mg/kg: Therapeutic window for anti-inflammatory/anti-tumor effects.[1][4] |

| Administration | IP (Acute) or PO (Chronic) | IP allows precise dosing; PO is more translatable to human nutraceutical use.[1] |

| Storage | -20°C, Dark, Desiccated | Prevents degradation of the conjugated polyene chain.[4] |

| Biomarkers | TNF- | Crocin II specifically suppresses pro-inflammatory cytokines while elevating neurotrophic factors (BDNF).[1][4] |

References

-

Crocin II Chemical Structure & Activity: Source: PubChem Compound Summary for CID 9940690. URL:[Link][1]

-

Neuroprotective Mechanisms (PI3K/Akt/mTOR): Title: Neuroprotective mechanism of crocin via PI3K/Akt/mTOR signaling pathway after cerebral infarction.[7] Source: e-Century Publishing / Int J Clin Exp Pathol (2022).[1] URL:[Link]

-

Pharmacokinetics & Metabolism: Title: Intestinal Metabolism of Crocin and a Pharmacokinetics and Pharmacodynamics Study in the Chronic Social Defeat Stress Mouse Model. Source: Int. J. Mol.[8] Sci. (2024). URL:[Link]

-

Cardiovascular Protection Models: Title: Protective effect of crocin on chronic heart failure and its mechanism of action.[9][10] Source: African Journal of Biotechnology / AJOL (2023).[1] URL:[Link]

-

Anti-Tumor Efficacy (Colon Cancer): Title: Crocin Inhibits Angiogenesis and Metastasis in Colon Cancer via TNF-α/NF-kB/VEGF Pathways.[1][4][11] Source: MDPI (Cancers).[1] URL:[Link][1]

Sources

- 1. Crocin - Wikipedia [en.wikipedia.org]

- 2. Crocin: Functional characteristics, extraction, food applications and efficacy against brain related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Crocin I and Crocin II by Multigene Stacking in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crocin 2 | C38H54O19 | CID 9940690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Intestinal Metabolism of Crocin and a Pharmacokinetics and Pharmacodynamics Study in the Chronic Social Defeat Stress Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. e-century.us [e-century.us]

- 8. preprints.org [preprints.org]

- 9. Protective effect of crocin on chronic heart failure and its mechanism of action | Tropical Journal of Pharmaceutical Research [ajol.info]

- 10. Crocin exerts anti-tumor effect in colon cancer cells via repressing the JaK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crocin Inhibits Angiogenesis and Metastasis in Colon Cancer via TNF-α/NF-kB/VEGF Pathways [mdpi.com]

Methodological & Application

Application Note: A Validated HPLC-UV Method for the Quantification of Crocetin in Plasma as a Biomarker for Crocin Exposure

Abstract: This document provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of crocetin in human plasma. Crocins, such as Crocin 2, are the primary bioactive constituents of saffron (Crocus sativus L.) and are of significant interest for their therapeutic potential. However, pharmacokinetic studies have demonstrated that orally administered crocins are rapidly hydrolyzed to their aglycone metabolite, crocetin, by intestinal enzymes prior to absorption into the bloodstream.[1][2][3] Therefore, crocetin serves as the most accurate and relevant biomarker for assessing systemic exposure to saffron crocins. This application note details two robust sample preparation protocols—Protein Precipitation (PPT) and Solid-Phase Extraction (SPE)—and a complete HPLC-UV method with full validation parameters according to international guidelines.[4][5] The methodologies described herein are designed for researchers, toxicologists, and clinical scientists engaged in pharmacokinetic, pharmacodynamic, and bioavailability studies of saffron-derived products.

Scientific Rationale & Method Principle

The quantification of saffron's bioactive compounds in biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profile. While saffron contains a variety of crocin esters, including Crocin 2 (a crocetin-gentiobiosyl-glucosyl-ester), these large glycosylated molecules are not typically absorbed intact.[6][7] The scientific consensus indicates that the deglycosylated form, crocetin, is the primary moiety that reaches systemic circulation.[8][9] Consequently, a reliable bioanalytical method must target crocetin.

This method is based on the principle of reversed-phase HPLC, which separates compounds based on their hydrophobicity. After extraction from the complex plasma matrix, the sample is injected into the HPLC system. Crocetin is separated from endogenous plasma components on a C18 analytical column using a gradient mobile phase of acidified water and acetonitrile. Quantification is achieved by UV-Vis detection at the maximum absorbance wavelength for crocetin, approximately 430 nm. The method's reliability is established through a rigorous validation process that assesses its selectivity, linearity, accuracy, precision, and stability, ensuring it is fit for purpose in regulated and research environments.[10]

Materials, Reagents, and Instrumentation

Materials and Reagents

-

Reference Standard: Crocetin (≥98% purity, Sigma-Aldrich or equivalent)

-

Solvents: Acetonitrile (ACN), Methanol (MeOH) - HPLC or LC-MS grade

-

Acids: Formic acid (FA), Acetic acid (AA) - LC-MS grade

-

Water: Ultrapure, Type I (18.2 MΩ·cm)

-

Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant) from at least six unique sources for validation.

-

SPE Cartridges (for SPE protocol): C18 or polymeric reversed-phase cartridges (e.g., Waters Oasis HLB, Agilent Bond Elut).

-

Miscellaneous: 1.5 mL polypropylene microcentrifuge tubes, HPLC vials with inserts, 0.22 µm syringe filters.

Instrumentation

-

HPLC System: A system equipped with a binary pump, degasser, autosampler with temperature control (set to 4-10 °C), and a column oven (e.g., Agilent 1260 Infinity II, Waters Alliance).

-

Detector: UV-Vis or Diode Array Detector (DAD).

-

Data Acquisition: Chromatography Data System (CDS) software (e.g., OpenLab, Empower).

Sample Handling and Pre-analytical Stability

Crocetin and other carotenoids are notoriously susceptible to degradation from light, heat, and oxidative conditions.[11] Furthermore, their stability is pH-dependent, with optimal stability observed in a weakly acidic medium (pH ~5).[12][13] Adherence to proper handling procedures is critical to prevent analyte loss and ensure data integrity.

Protocol: Plasma Collection and Storage

-

Collect whole blood into tubes containing K2-EDTA.

-

Protect samples from direct light immediately after collection.

-

Centrifuge at 2,000 x g for 15 minutes at 4 °C within 30 minutes of collection.

-

Transfer the resulting plasma supernatant to clearly labeled, light-protected polypropylene tubes.

-

For immediate analysis, store plasma at 4 °C. For long-term storage, samples must be frozen at -80 °C.

Causality Note: The use of EDTA prevents coagulation without significantly altering plasma pH. Immediate light protection and cold chain maintenance are paramount to inhibit photo- and thermal degradation of crocetin.

Chromatographic Conditions

The following conditions have been optimized for the selective separation and sensitive detection of crocetin from endogenous plasma components.

| Parameter | Condition |

| Analytical Column | C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid (v/v) |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (v/v) |

| Flow Rate | 1.0 mL/min |

| Gradient Elution | 0-2 min: 30% B; 2-10 min: 30% to 90% B; 10-12 min: 90% B; 12-12.1 min: 90% to 30% B; 12.1-15 min: 30% B |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Detection Wavelength | 430 nm |

| Autosampler Temperature | 4 °C |

Causality Note: A C18 column provides excellent hydrophobic retention for the nonpolar crocetin molecule. The acidified mobile phase ensures that crocetin's carboxylic acid groups are protonated, leading to consistent retention and sharp, symmetrical peak shapes. A gradient elution is necessary to effectively elute crocetin while separating it from early-eluting polar interferences in the plasma matrix.

Preparation of Standards and Quality Controls

Protocol: Stock and Working Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of crocetin reference standard and dissolve it in 10 mL of methanol. This solution should be stored in an amber vial at -20 °C.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50:50 (v/v) methanol:water. These solutions are used to spike blank plasma for calibration standards and quality control samples.

Protocol: Calibration Curve (CC) and Quality Control (QC) Samples

-

Prepare CC samples by spiking blank human plasma with the appropriate working standard solutions to achieve a final concentration range (e.g., 10, 25, 50, 100, 250, 500, 1000 ng/mL). A minimum of six non-zero concentration levels is required.

-

Prepare QC samples at a minimum of four concentration levels:

-

LLOQ: Lower Limit of Quantification (e.g., 10 ng/mL)

-

Low QC: ~3x LLOQ (e.g., 30 ng/mL)

-

Mid QC: In the middle of the calibration range (e.g., 200 ng/mL)

-

High QC: ~80% of the Upper Limit of Quantification (ULOQ) (e.g., 800 ng/mL)

-

Plasma Sample Preparation Protocols

The goal of sample preparation is to remove proteins and other interfering substances from the plasma that could damage the HPLC column or co-elute with the analyte.[14] Two common and effective methods are presented below.

Method A: Protein Precipitation (PPT)

PPT is a rapid and straightforward method suitable for high-throughput analysis. It involves adding a water-miscible organic solvent to denature and precipitate plasma proteins.[15][16]

Step-by-Step Protocol (PPT):

-

Pipette 100 µL of plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of ice-cold acetonitrile (ACN). The 3:1 ratio of ACN to plasma is critical for efficient protein removal.[16]

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Centrifuge at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to an HPLC vial.

-

Inject 20 µL of the supernatant into the HPLC system.

Causality Note: Acetonitrile is an effective precipitating agent that disrupts the hydration shell around proteins, causing them to aggregate and fall out of solution.[17] While simple, this method may leave some phospholipids and other endogenous components in the supernatant, potentially leading to matrix effects.

Method B: Solid-Phase Extraction (SPE)

SPE provides a much cleaner sample extract by using a solid sorbent to selectively retain the analyte of interest while matrix interferences are washed away.[18][19] This method is preferred when higher sensitivity and selectivity are required.

Step-by-Step Protocol (SPE):

-

Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge, followed by 1 mL of ultrapure water. Do not allow the cartridge to dry. This step activates the C18 stationary phase.

-

Sample Loading: Mix 200 µL of plasma sample with 200 µL of 2% phosphoric acid in water. Load the entire mixture onto the conditioned SPE cartridge. The acidification ensures crocetin is retained effectively.

-